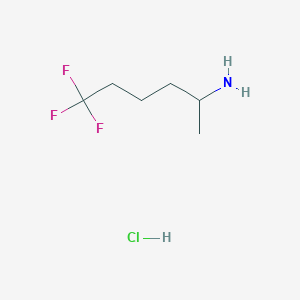
6,6,6-Trifluorohexan-2-amine hydrochloride
Vue d'ensemble
Description
6,6,6-Trifluorohexan-2-amine hydrochloride is a chemical compound with the molecular formula C₆H₁₃ClF₃N and a molecular weight of 191.62 g/mol . This compound is characterized by the presence of three fluorine atoms attached to the sixth carbon of a hexane chain, with an amine group at the second carbon and a hydrochloride salt form. It is primarily used in research and development as a versatile small molecule scaffold .
Méthodes De Préparation
The synthesis of 6,6,6-Trifluorohexan-2-amine hydrochloride typically involves the following steps:
Synthetic Routes: The preparation begins with the introduction of trifluoromethyl groups into the hexane chain. This can be achieved through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Reaction Conditions: The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reactions. The amine group is then introduced through reductive amination or direct amination reactions.
Industrial Production Methods: Industrial production may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
6,6,6-Trifluorohexan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the amine group to an alkylamine.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents like sodium azide or thiols, resulting in the formation of azides or thiols derivatives.
Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, alkylamines, azides, and thiol derivatives
Applications De Recherche Scientifique
6,6,6-Trifluorohexan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions due to its unique trifluoromethyl groups.
Medicine: Research into potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Mécanisme D'action
The mechanism of action of 6,6,6-Trifluorohexan-2-amine hydrochloride involves its interaction with molecular targets through its trifluoromethyl groups and amine functionality. These interactions can modulate the activity of enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
6,6,6-Trifluorohexan-2-amine hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 6,6,6-Trifluorohexanoic acid, 6,6,6-Trifluorohexan-2-ol, and 6,6,6-Trifluorohexan-2-one share structural similarities.
Uniqueness: The presence of the amine group at the second carbon and the trifluoromethyl groups at the sixth carbon make it unique in its reactivity and applications. .
Propriétés
IUPAC Name |
6,6,6-trifluorohexan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N.ClH/c1-5(10)3-2-4-6(7,8)9;/h5H,2-4,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKRFQRFGGYYKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


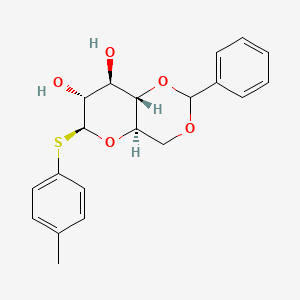

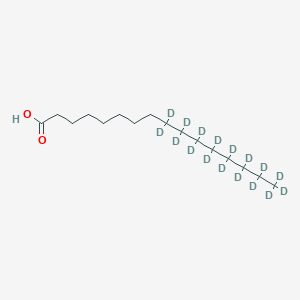
![Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate](/img/structure/B1433459.png)

![6-methoxy-3-methylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1433461.png)
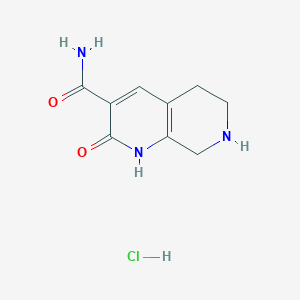
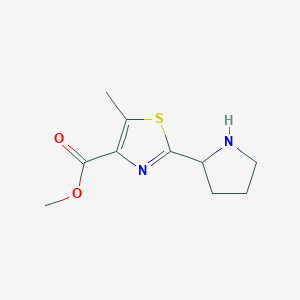
![2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B1433465.png)
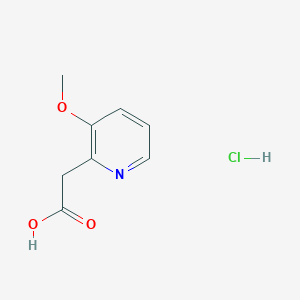
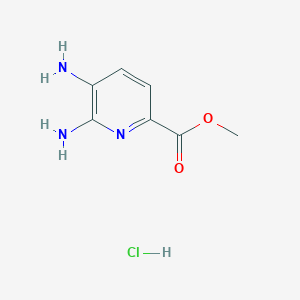

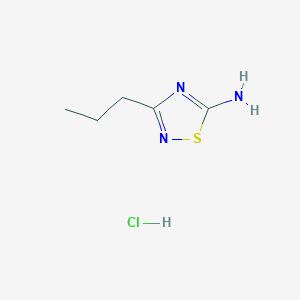
![3,4,6,7,8,9-hexahydro-2H-pyrimido[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid](/img/structure/B1433473.png)
